molecular formula C19H21N3O7S2 B2580424 ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate CAS No. 864941-30-0

ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate

Cat. No.: B2580424
CAS No.: 864941-30-0
M. Wt: 467.51
InChI Key: FEVIJVDFUNEALO-UHFFFAOYSA-N
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Description

Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group, a benzamido group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Scientific Research Applications

Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug development and enzyme inhibition.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique functional groups can interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophene-3-carboxylic acid to form the benzamido intermediate.

    Coupling with Ethyl Carbamate: The benzamido intermediate is then coupled with ethyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Mechanism of Action

The mechanism by which ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine sulfonyl group, for example, may interact with enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can be compared with other similar compounds, such as:

    Ethyl 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate: This compound features a benzodioxan ring instead of a morpholine sulfonyl group.

    N-{2-[4-(morpholine-4-sulfonyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide: This compound has a benzodioxine ring and a similar morpholine sulfonyl group.

The uniqueness of this compound lies in its combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVIJVDFUNEALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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